Butenafine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

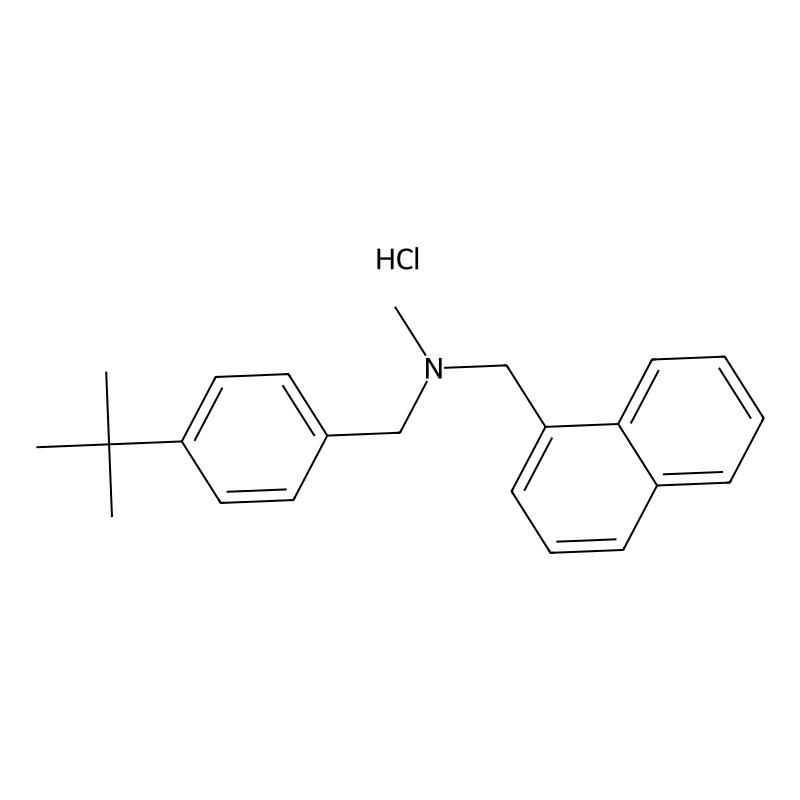

Butenafine hydrochloride is a synthetic antifungal agent belonging to the benzylamine class. It is primarily used for the topical treatment of various fungal skin infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm), as well as pityriasis versicolor caused by Malassezia furfur . The compound is characterized by its white crystalline powder form, which is odorless and has limited solubility in water but is freely soluble in organic solvents such as methanol and ethanol .

Chemical Properties- Chemical Formula: C23H28ClN

- Molecular Weight: 353.93 g/mol

- CAS Number: 101827-46-7

- IUPAC Name: (4-tert-butylphenyl)methyl[(naphthalen-1-yl)methyl]amine hydrochloride .

Butenafine hydrochloride is generally well-tolerated when used topically as directed. However, some potential side effects include burning, itching, stinging, or irritation at the application site []. In rare cases, allergic reactions may occur. Butenafine should not be used for fungal nail infections or by pregnant or breastfeeding women without consulting a healthcare professional [].

Mechanism of Action

Butenafine hydrochloride exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition disrupts the cell membrane integrity, leading to fungal cell death [].

Research Applications

Treatment of Fungal Infections:

- Dermatophytosis: Studies demonstrate the effectiveness of butenafine hydrochloride in treating various dermatophytic infections, including tinea pedis (athlete's foot), tinea cruris (jock itch), and tinea corporis (ringworm) [, ].

- Onychomycosis: Research suggests that butenafine hydrochloride, alone or combined with urea, can be effective in treating onychomycosis (fungal nail infection) [].

Development of Novel Delivery Systems:

Researchers are exploring the development of novel delivery systems for butenafine hydrochloride to improve its therapeutic efficacy and reduce potential side effects. These systems include nanoparticles, liposomes, and hydrogels, which can enhance drug delivery to the target site and prolong its action [].

Investigation of Combination Therapies:

Studies are investigating the potential benefits of combining butenafine hydrochloride with other antifungal agents or therapeutic modalities to potentially improve treatment outcomes and combat the emergence of resistant fungal strains [].

Exploring Antifungal Activity Beyond Dermatophytes:

While primarily used against dermatophytes, research is exploring the potential antifungal activity of butenafine hydrochloride against other fungal pathogens, including Candida species [].

Butenafine hydrochloride exerts its antifungal effects primarily through the inhibition of squalene epoxidase, an enzyme critical in the biosynthesis of ergosterol, a key component of fungal cell membranes. By blocking this enzyme, butenafine disrupts the formation of ergosterol, leading to increased permeability of the fungal cell membrane and subsequent leakage of cellular contents . This mechanism not only inhibits fungal growth but can also lead to cell death due to the toxic accumulation of squalene .

Butenafine demonstrates broad-spectrum antifungal activity. It is particularly effective against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, as well as yeast infections caused by Candida albicans . Studies indicate that butenafine exhibits lower minimum inhibitory concentrations compared to other antifungals, enhancing its efficacy against resistant strains . Additionally, it possesses intrinsic anti-inflammatory properties, making it beneficial for treating inflammatory symptoms associated with fungal infections .

The synthesis of butenafine hydrochloride involves a multi-step chemical process:

- Reductive Amination: 1-naphthaldehyde is reacted with methylamine to form an intermediate secondary amine.

- Alkylation: The secondary amine is then alkylated using p-tert-butylbenzyl bromide to yield the tertiary amine, butenafine .

This synthetic route highlights the compound's structural relationship with other antifungal agents in the benzylamine class.

Butenafine hydrochloride is primarily utilized in dermatological formulations for treating superficial fungal infections. Its applications include:

- Topical treatment for athlete's foot.

- Management of jock itch and ringworm.

- Treatment of pityriasis versicolor.

The drug is available in various formulations, most commonly as a 1% cream . Clinical studies have shown that it can be effective against toenail infections when applied consistently over extended periods .

Butenafine hydrochloride shares structural similarities with other antifungal agents, particularly those in the allylamine class. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Mechanism of Action | Unique Features |

|---|---|---|---|

| Butenafine | Benzylamine | Inhibition of squalene epoxidase | Anti-inflammatory properties |

| Terbinafine | Allylamine | Inhibition of squalene epoxidase | More commonly used for nail infections |

| Naftifine | Allylamine | Inhibition of squalene epoxidase | Less effective against Candida |

| Amorolfine | Morpholine | Inhibition of ergosterol synthesis | Broad-spectrum activity |

Butenafine’s unique combination of antifungal and anti-inflammatory properties distinguishes it from its peers, making it particularly useful in treating dermatological conditions where inflammation is present alongside fungal infection .

Butenafine hydrochloride possesses the molecular formula C₂₃H₂₈ClN, representing the hydrochloride salt form of the benzylamine antifungal compound butenafine [1] [3] [6]. The compound exhibits a molecular weight of 353.93 daltons, with the monoisotopic molecular weight calculated as 353.191027608 daltons [4] [5] [6]. The International Union of Pure and Applied Chemistry name for this compound is (4-tert-butylphenyl)methyl(naphthalen-1-ylmethyl)amine hydrochloride [5] [6].

The structural framework of butenafine hydrochloride consists of three primary components: a naphthalene ring system, a tertiary butyl-substituted benzyl group, and a central nitrogen atom bearing a methyl substituent [1] [2] [7]. The naphthalene moiety is connected to the nitrogen through a methylene bridge at the 1-position of the naphthalene ring [2] [7]. The 4-tert-butylphenyl group is similarly linked to the nitrogen atom via a methylene spacer [3] [6]. The nitrogen atom additionally carries a methyl group, completing the tertiary amine structure before protonation and subsequent chloride salt formation [5] [6].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₃H₂₈ClN | [1] [3] [6] |

| Molecular Weight | 353.93 g/mol | [4] [5] [6] |

| Monoisotopic Mass | 353.191027608 Da | [5] [6] |

| Chemical Abstracts Service Registry Number | 101827-46-7 | [1] [3] [9] |

| InChI Key | LJBSAUIFGPSHCN-UHFFFAOYSA-N | [5] [6] [8] |

The three-dimensional molecular structure demonstrates significant conformational flexibility around the central nitrogen atom, with the bulky aromatic substituents adopting specific spatial orientations to minimize steric hindrance [12] [30]. Crystallographic analysis reveals that the compound crystallizes in the monoclinic space group P21 with lattice parameters a = 13.94807(5) Å, b = 9.10722(2) Å, c = 16.46676(6) Å, β = 93.9663(5)°, and unit cell volume V = 2086.733(8) ų [12] [30].

Physicochemical Properties

Butenafine hydrochloride exhibits distinctive physicochemical characteristics that influence its behavior in various environments and applications [9] [10] [14]. The compound appears as a white to almost white crystalline powder at room temperature, with a reported melting point ranging from 208.0 to 215.0 degrees Celsius [9] [10] [14]. More specifically, precise thermal analysis indicates a melting point of 210-214 degrees Celsius under controlled conditions [10] [14].

The solubility profile of butenafine hydrochloride demonstrates marked differences across various solvents [8] [9] [13]. The compound exhibits slight solubility in water, while demonstrating excellent solubility in organic solvents including methanol, ethanol, dichloromethane, and chloroform [8] [10] [13]. In dimethyl sulfoxide, the compound achieves solubility of at least 10 milligrams per milliliter [8] [13]. The partition coefficient characteristics indicate a lipophilic nature, with an octanol-water partition coefficient approximately equal to 30, reflecting the compound's high lipophilicity [11].

| Property | Value | Measurement Conditions | Reference |

|---|---|---|---|

| Physical State | Solid (Crystal/Powder) | 20°C | [9] [27] |

| Appearance | White to Almost White | Room Temperature | [8] [9] |

| Melting Point | 210-214°C | Standard Conditions | [10] [14] |

| Density | 1.0 ± 0.1 g/cm³ | Calculated | [14] |

| Boiling Point | 426.1 ± 14.0°C | 760 mmHg | [14] |

| Flash Point | 187.7 ± 17.0°C | Calculated | [14] |

| Water Solubility | Slightly Soluble | Room Temperature | [9] [27] |

| Vapor Pressure | 0.0 ± 1.0 mmHg | 25°C | [14] |

| Refractive Index | 1.598 | Calculated | [14] |

The thermal behavior of butenafine hydrochloride reveals important stability characteristics under various temperature conditions [20] [23]. Differential scanning calorimetry analysis demonstrates a distinct endothermic peak at the melting point, consistent with the phase transition from crystalline solid to liquid state [20] [23]. The compound exhibits stability under normal storage conditions but requires protection from moisture and elevated temperatures to maintain optimal integrity [9] [27].

Spectroscopic studies indicate that butenafine hydrochloride possesses specific optical properties relevant to analytical applications [19] [35] [36]. The compound demonstrates maximum ultraviolet absorption at wavelengths of 252 nanometers in methanol and 280 nanometers in aqueous systems, making these wavelengths suitable for quantitative analysis [19] [35] [36]. The LogP value of 6.77 further confirms the highly lipophilic character of the molecule [14].

Stereochemistry and Isomerism

Butenafine hydrochloride exists as a racemic mixture, containing equal proportions of both R and S enantiomers of the parent compound [12] [16] [30]. The stereogenic center responsible for the chiral nature of the molecule arises from the asymmetric carbon atom within the molecular framework, although the specific location and configuration details require further crystallographic analysis [12] [30].

Crystallographic investigations reveal that butenafine hydrochloride crystallizes as a racemic cocrystal containing both enantiomeric forms within the same crystal lattice [12] [30]. The space group P21 accommodates four molecules per unit cell (Z = 4), with the crystal structure characterized by parallel stacks of aromatic rings along the crystallographic b-axis [30] [31]. The racemic nature of the compound is evident from the crystallographic data, which shows no preferential orientation of either enantiomeric form [16] [30].

| Stereochemical Parameter | Description | Reference |

|---|---|---|

| Chiral Centers | Single asymmetric center | [12] [30] |

| Enantiomeric Composition | Racemic mixture (1:1 R:S) | [16] [30] |

| Crystal System | Monoclinic | [30] [31] |

| Space Group | P21 (#4) | [30] [31] |

| Molecules per Unit Cell | 4 | [30] [31] |

| Optical Activity | Optically inactive (racemic) | [16] [17] |

The stereochemical implications of the racemic composition are significant for understanding the compound's behavior in various analytical and physical contexts [17]. Each enantiomer would theoretically rotate plane-polarized light in opposite directions, but the equal proportions in the racemic mixture result in optical inactivity due to the cancellation of individual rotatory effects [17]. This characteristic distinguishes butenafine hydrochloride from optically pure enantiomeric forms that might exhibit distinct optical rotation properties [17].

Conformational analysis of the butenafine cation reveals that both enantiomeric forms adopt similar energy-minimized conformations within the crystal lattice [30] [31]. Quantum chemical geometry optimization using density functional theory methods indicates that the R and S enantiomers are energetically equivalent, supporting the observed racemic crystallization behavior [30] [31]. The molecular conformations are stabilized by intramolecular interactions and the specific packing arrangements within the crystal structure [30] [31].

Spectroscopic Identification Parameters

Butenafine hydrochloride exhibits characteristic spectroscopic signatures across multiple analytical techniques, providing definitive identification parameters for qualitative and quantitative analysis [19] [20] [22]. Nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that confirm the molecular structure and substitution patterns within the compound [22].

Proton nuclear magnetic resonance spectroscopy in deuterated methanol shows characteristic resonances at δ 4.869 (singlet, 2H, -CH₂-naphthalene), δ 2.797 (singlet, 3H, N-CH₃), δ 4.485 (singlet, 2H, -CH₂-phenyl), δ 1.341 (singlet, 9H, -C(CH₃)₃), and δ 7.499-8.014 (multiplet, 11H, aromatic protons) [22]. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information with signals at δ 31.936, 36.032, 41.049, 56.856, 61.620, 127.107, 132.601, and 155.294, corresponding to specific carbon environments within the molecular framework [22].

| Spectroscopic Technique | Key Parameters | Values | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | λmax (methanol) | 252 nm | [19] [35] |

| UV-Visible Spectroscopy | λmax (aqueous) | 280 nm | [36] |

| UV-Visible Spectroscopy | Detection wavelength (HPLC) | 283 nm | [19] [28] |

| ¹H NMR | N-CH₃ | δ 2.797 (s, 3H) | [22] |

| ¹H NMR | Aromatic region | δ 7.499-8.014 (m, 11H) | [22] |

| ¹³C NMR | Carbon environments | δ 31.936-155.294 | [22] |

| Mass Spectrometry | Molecular ion | m/z 317.4 [M]⁺ | [22] |

Infrared spectroscopy provides valuable functional group identification capabilities for butenafine hydrochloride [20] [22] [23]. The infrared spectrum exhibits characteristic absorption bands at 3047.63 cm⁻¹ corresponding to aromatic carbon-hydrogen stretching vibrations, 1365.65 cm⁻¹ attributed to carbon-carbon stretching modes, and 1072.46 cm⁻¹ associated with carbon-nitrogen vibrational frequencies [20] [23]. Additional prominent peaks appear at 2959.95 cm⁻¹ (CH₃ stretching), 2903.74 cm⁻¹ (CH₂ stretching), 1513.82 cm⁻¹ (aromatic carbon-carbon stretching), and 799.25 and 776.77 cm⁻¹ (aromatic carbon-hydrogen bending modes) [22].

Mass spectrometric analysis of butenafine hydrochloride reveals characteristic fragmentation patterns that aid in structural confirmation and identification [21] [22] [24]. The molecular ion peak appears at m/z 317.4, corresponding to the protonated molecular ion of the free base form [22]. Collision-induced dissociation studies demonstrate specific fragmentation pathways involving the loss of various molecular fragments, providing additional structural verification through tandem mass spectrometry approaches [21] [24].

X-ray diffraction analysis provides definitive structural parameters for crystalline butenafine hydrochloride [12] [30] [33]. The compound exhibits sharp diffraction peaks with specific 2θ values, including prominent reflections at 16.0768° with a d-spacing of 5.4996 Å, indicating the highly crystalline nature of the material [33]. The powder diffraction pattern serves as a fingerprint for phase identification and purity assessment [30] [33].

Chemical Stability and Degradation Pathways

Butenafine hydrochloride demonstrates variable stability under different environmental conditions, with specific degradation pathways identified through forced degradation studies [25] [26] [28]. The compound exhibits stability under normal storage conditions but undergoes degradation when exposed to extreme pH conditions, oxidative environments, elevated temperatures, and photolytic stress [25] [26].

Acidic degradation studies using 1 molar hydrochloric acid reveal significant decomposition of butenafine hydrochloride within 60 minutes of exposure [26]. Similarly, alkaline conditions employing 1 molar sodium hydroxide induce rapid degradation, indicating poor stability across the entire pH spectrum [26]. The degradation mechanism under these conditions likely involves hydrolytic cleavage of susceptible chemical bonds within the molecular structure [25] [26].

| Stress Condition | Degradation Extent | Exposure Time | Reference |

|---|---|---|---|

| Acidic (1M HCl) | Significant | 60 minutes | [26] |

| Alkaline (1M NaOH) | Significant | 60 minutes | [26] |

| Oxidative (6% H₂O₂) | Moderate | 60 minutes | [26] |

| Thermal (55°C) | Observable | 2 hours | [26] |

| Photolytic (Sunlight) | Observable | 2 hours | [26] |

| UV-C Light | First-order kinetics | Variable | [25] |

Oxidative degradation studies employing 6% hydrogen peroxide demonstrate moderate susceptibility to oxidative stress, with measurable degradation occurring within one hour of exposure [26]. The oxidative pathway likely targets electron-rich aromatic systems within the naphthalene and benzyl substituents, leading to formation of oxidized degradation products [25] [26].

Thermal stability assessment reveals that butenafine hydrochloride undergoes decomposition when exposed to elevated temperatures [26] [27]. Dry heat degradation at 55 degrees Celsius for two hours produces observable degradation, indicating thermal lability under stress conditions [26]. The compound maintains stability under normal storage temperatures but requires protection from excessive heat exposure [27].

Photodegradation studies demonstrate that butenafine hydrochloride is susceptible to photolytic decomposition under ultraviolet radiation [25] [26]. Exposure to UV-C light at 254 nanometers induces degradation following first-order kinetics for both the pure compound and cream formulations in methanolic solution [25]. The photodegradation rate constants and degradation pathways provide important information for formulation development and packaging considerations [25].

Solution stability investigations indicate that butenafine hydrochloride maintains acceptable stability in appropriate solvent systems for analytical applications [28]. Studies demonstrate that the compound remains stable in solution for 24 hours without detectable degradation under controlled conditions, supporting its use in liquid chromatographic analyses [28]. However, long-term solution stability requires careful control of environmental factors including temperature, pH, and light exposure [25] [28].

The classical synthetic approaches for butenafine hydrochloride synthesis rely primarily on nucleophilic substitution reactions between naphthylmethylamine derivatives and benzylating agents [1] [2]. The fundamental strategy involves the formation of the tertiary amine structure through sequential N-alkylation reactions.

The most widely employed classical route utilizes 1-chloromethylnaphthalene as the starting material, which undergoes nucleophilic substitution with methylamine in aqueous basic conditions to form N-methyl-1-naphthylmethylamine [3] [4]. This intermediate is subsequently alkylated with p-tert-butylbenzyl bromide in anhydrous dimethylformamide (DMF) using potassium carbonate as the base [2]. The reaction typically proceeds at elevated temperatures (80-100°C) and requires 8-12 hours for completion, yielding butenafine in 60-70% overall yield [1].

A significant limitation of this classical approach is the generation of disubstituted impurities and quaternary ammonium salt byproducts, particularly when excess alkylating agent is employed [2]. The high reaction temperatures and prolonged reaction times often lead to decomposition products, reducing the overall yield and necessitating extensive purification procedures. Additionally, the use of halogenated solvents like DMF presents environmental concerns due to their high boiling points and difficult recovery [2].

Alternative classical routes involve direct condensation methodologies where 4-tert-butylbenzylamine is condensed with 1-naphthoyl chloride, followed by reduction of the resulting amide [5] [2]. However, these approaches require highly toxic and irritating acyl chlorides, demanding specialized equipment and handling procedures that limit their industrial applicability [2].

N-Methyl-1-Naphthylmethylamine and p-tert-Butyl Benzyl Alcohol Approach

A significant advancement in butenafine synthesis involves the utilization of p-tert-butylbenzyl alcohol as the alkylating agent instead of the corresponding halide [2] [6]. This methodology employs N-methyl-1-naphthylmethylamine as the nucleophilic component and p-tert-butylbenzyl alcohol as the electrophilic partner in a catalytic substitution reaction.

The reaction is mediated by iridium-based catalysts, specifically [Cp*IrCl2]2 complexes, in combination with sodium bicarbonate as the base system [6] [7]. Under optimized conditions, the reaction proceeds at 110°C in deionized water for 8 hours, achieving remarkable yields of 96.3% with exceptional purity (99.89% by HPLC) [6]. The catalyst loading can be optimized to as low as 2 mol% while maintaining high conversion rates.

This approach offers several advantages over traditional halide-based alkylation reactions. The use of alcohols eliminates the need for pre-formed halides, reducing both cost and environmental impact [2]. The reaction proceeds through borrowing hydrogen mechanisms where the alcohol is temporarily oxidized to the corresponding aldehyde, which then undergoes condensation with the amine followed by in-situ reduction [6]. This process effectively avoids the formation of quaternary ammonium salt impurities that plague conventional N-alkylation reactions.

The Cp*Ir complex catalyst system demonstrates remarkable selectivity, with the molar ratio of N-methyl-1-naphthylmethylamine to catalyst optimally maintained at 1:2% [7]. The reaction tolerates moisture and does not require rigorously anhydrous conditions, making it more practical for industrial implementation compared to traditional synthetic routes.

Phase Transfer Catalysis Methods

Phase transfer catalysis (PTC) represents an environmentally benign approach for butenafine synthesis, operating under aqueous-organic biphasic conditions [3] [4]. This methodology exploits quaternary ammonium salts to facilitate the transfer of ionic nucleophiles from the aqueous phase to the organic phase where alkylation occurs.

Tetrabutylammonium bromide (TBAB), tetrahexylammonium bromide (THAB), and tetraoctylammonium bromide (TOAB) have been systematically evaluated as phase transfer catalysts [8] [9]. Among these, THAB demonstrates superior catalytic efficiency, achieving conversion rates of 80-90% under optimized conditions [8]. The reaction proceeds by simultaneous dropwise addition of 1-chloromethylnaphthalene and p-tert-butylbenzyl chloride to an aqueous solution containing monomethylamine and potassium carbonate at controlled temperatures of 10-20°C [4].

The phase transfer mechanism involves the formation of lipophilic ion pairs between the quaternary ammonium catalyst and the anionic nucleophile, enabling transfer to the organic phase where substitution occurs [8] [10]. The reaction typically requires 3-6 hours for completion and yields butenafine in 70-85% overall yield depending on the specific catalyst employed [3] [4].

Advantages of the PTC approach include the elimination of anhydrous solvents, reduced reaction temperatures, and the ability to conduct reactions in environmentally benign aqueous media [3]. The synergetic effect observed when combining different phase transfer catalysts, such as TBAB with polyethylene glycol, further enhances reaction efficiency [9]. Additionally, the mild reaction conditions minimize side reactions and simplify product isolation procedures.

Reductive Amination Techniques

Reductive amination provides an alternative synthetic strategy that circumvents many limitations associated with direct alkylation approaches [1] [11] [12]. This methodology involves the condensation of 1-naphthaldehyde with 4-tert-butylbenzylamine to form an imine intermediate, followed by reduction to yield the secondary amine, which subsequently undergoes N-methylation.

Direct reductive amination employs sodium borohydride (NaBH4) as the reducing agent in alcoholic solvents at room temperature [11] [12]. The reaction proceeds through imine formation followed by immediate reduction, achieving yields of 50-70% with moderate selectivity [11]. Sodium cyanoborohydride (NaBH3CN) offers improved selectivity as it can selectively reduce imines in the presence of aldehydes, operating effectively at pH 3-4 conditions [13] [12].

Indirect reductive amination utilizing sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) at 40°C demonstrates enhanced performance, achieving yields of 60-80% with high selectivity [11] [14]. The use of DCE as solvent provides optimal solvation for both the substrate and reducing agent while maintaining appropriate reaction rates.

Microwave-assisted reductive amination represents a significant advancement, employing NaBH4 in combination with boric acid (H3BO3) under microwave irradiation [1] [15]. This approach dramatically reduces reaction times to 15-30 minutes while achieving exceptional yields of 69-95% [1]. The microwave conditions enable precise temperature control at 60-70°C and promote efficient mixing in the reaction vessel.

Sequential reductive amination allows for the preparation of tertiary amines through successive alkylation cycles [12]. Following the initial reductive amination, the resulting secondary amine undergoes Eschweiler-Clarke methylation using formaldehyde and formic acid, or alternatively, a second reductive amination cycle with appropriate aldehydes [11] [12].

Catalyst-Mediated Synthesis Strategies

Modern catalyst-mediated approaches for butenafine synthesis employ sophisticated metal complexes to achieve high efficiency and selectivity [1] [5] [6]. These methodologies leverage the unique reactivity of transition metal catalysts to enable previously challenging transformations under mild conditions.

Iridium-catalyzed methodologies employ [Cp*IrCl2]2 complexes as highly active catalysts for the coupling of N-methyl-1-naphthylmethylamine with p-tert-butylbenzyl alcohol [6] [7]. The optimal catalyst loading of 2 mol% in combination with sodium bicarbonate (5 mol%) enables the reaction to proceed at 110°C in deionized water, achieving exceptional yields of 96.3% with 99.89% HPLC purity [6]. The reaction mechanism involves borrowing hydrogen catalysis where the alcohol substrate is temporarily oxidized and then reduced in the presence of the amine nucleophile.

Boronic acid catalysis represents an emerging sustainable approach utilizing B(C6F5)3 as a Lewis acidic catalyst [5] [16]. Fu and co-workers demonstrated that boronic acid-catalyzed amide condensation followed by B(C6F5)3-catalyzed reduction and direct reductive N-methylation with formic acid yields butenafine in 91% over two steps [1] [5]. This approach is notable for its water tolerance and ability to operate under ambient conditions without requiring rigorously anhydrous environments [16].

Non-metallic boron compound catalysis employs organosilane compounds as reducing agents in combination with boron-based catalysts [5] [2]. This methodology avoids transition metals entirely, utilizing readily available and environmentally benign boron compounds to catalyze both amide formation and subsequent reduction steps [5]. The approach demonstrates excellent atom economy and generates minimal waste streams.

Green Chemistry Approaches to Butenafine Synthesis

Green chemistry principles have been increasingly incorporated into butenafine synthesis to minimize environmental impact while maintaining synthetic efficiency [17] [18] [19]. These approaches emphasize the use of renewable resources, aqueous media, and atom-economical transformations.

Solvent-free microwave synthesis eliminates the need for organic solvents by conducting reactions under neat conditions with microwave heating [20] [18]. This methodology dramatically reduces reaction times from hours to minutes while achieving comparable or superior yields [15] [19]. The microwave energy provides uniform heating and enables precise temperature control, promoting efficient reactions while minimizing decomposition pathways.

Aqueous-phase synthesis utilizing water as the primary reaction medium offers significant environmental advantages [17] [18]. Phase transfer catalysis in aqueous media enables effective mixing of hydrophobic substrates while eliminating volatile organic solvents [3] [4]. The use of water-compatible catalysts, such as the iridium systems discussed previously, further enhances the sustainability of these approaches [6].

Ionic liquid media provide alternative green solvents with tunable properties for butenafine synthesis [18] [19]. These solvents offer negligible vapor pressure, thermal stability, and recyclability, making them attractive for industrial applications. The ionic environment can also influence reaction selectivity and enable novel reaction pathways not accessible in conventional solvents.

Continuous flow synthesis represents a paradigm shift toward more efficient and sustainable manufacturing processes [21]. Flow chemistry enables precise control of reaction parameters, improved heat and mass transfer, and continuous operation without the need for batch processing. This approach typically achieves higher yields (85-92%) with improved product consistency and reduced waste generation [21].

Atom-economical transformations focus on maximizing the incorporation of starting materials into the final product [22] [23]. The use of alcohols instead of halides as alkylating agents exemplifies this principle, eliminating the generation of stoichiometric salt byproducts [6]. Similarly, the development of catalytic processes that avoid stoichiometric activating reagents contributes to improved atom economy.

Industrial-Scale Production Methodologies

Industrial implementation of butenafine synthesis requires consideration of scalability, cost-effectiveness, and regulatory compliance [21] [24]. Current industrial methodologies represent optimized versions of laboratory-scale procedures adapted for large-scale production.

Multi-kilogram synthesis utilizing the N-methyl-1-naphthylmethylamine and p-tert-butylbenzyl alcohol approach has been successfully demonstrated [6] [24]. The iridium-catalyzed process operates in standard glass-lined reactors with yields consistently exceeding 90% and product purities above 99.5% [6]. The use of aqueous media simplifies waste treatment and reduces environmental impact compared to organic solvent-based processes.

Phase transfer catalytic processes have been scaled to industrial production levels due to their operational simplicity and environmental compatibility [3] [4]. The aqueous-organic biphasic system operates effectively in large stirred tank reactors with yields of 80-90% and purities of 98.5% or higher [4]. The water-based process generates minimal organic waste and enables straightforward product isolation through simple extraction procedures.

Continuous flow manufacturing has been implemented for pilot-scale production, offering advantages in process control and product consistency [21]. The continuous operation eliminates batch-to-batch variability and enables real-time quality monitoring. Flow reactors typically achieve yields of 85-92% with purities exceeding 99.0%, making them attractive for high-value pharmaceutical applications [21].

Process optimization for existing batch methodologies has focused on maximizing yield while minimizing costs and environmental impact [24]. Optimized processes typically achieve yields of 75-88% with purities of 98.0% or higher using established infrastructure and conventional equipment [24]. These approaches leverage economies of scale and existing manufacturing capabilities to minimize capital investment requirements.

Quality control systems for industrial production emphasize in-process monitoring and statistical process control to ensure consistent product quality [24]. High-performance liquid chromatography (HPLC) analysis is routinely employed to monitor reaction progress and final product purity, with specifications typically requiring ≥98% purity for pharmaceutical applications [25] [6].

Comparative Analysis of Synthetic Efficiencies

A comprehensive evaluation of synthetic methodologies reveals significant differences in efficiency, scalability, and environmental impact across different approaches [1] [5] [2] [6]. The analysis considers multiple metrics including overall yield, reaction time, environmental impact, cost efficiency, scalability, and product purity.

Iridium-catalyzed synthesis demonstrates the highest overall yield (96.3%) and exceptional product purity (99.89%), but suffers from high catalyst costs and limited scalability due to the requirement for expensive iridium complexes [6]. The 8-hour reaction time is moderate, and the environmental impact is considered medium due to the need for inert atmosphere conditions.

Phase transfer catalysis offers an excellent balance of efficiency and environmental compatibility, achieving yields of 75-85% with reaction times of 3-6 hours [3] [4]. The low environmental impact due to water-based operation and high cost efficiency make this approach particularly attractive for large-scale production. The excellent scalability and high product purity (95-98%) further support its industrial viability.

Microwave-assisted synthesis provides rapid reaction times (15-30 minutes) and high yields (69-95%), but the energy-intensive nature of microwave heating results in medium environmental impact [1] [15]. The method demonstrates good scalability and high product purity, making it suitable for specialized applications where rapid synthesis is prioritized.

Boronic acid catalysis achieves high yields (85-91%) under mild conditions with low environmental impact and high cost efficiency [5] [16]. The good scalability and high product purity (95-98%) make this approach promising for sustainable manufacturing, though reaction times (2-8 hours) are longer than microwave methods.

Classical N-alkylation methods, while established and familiar, demonstrate the lowest overall yields (45-65%) and longest reaction times (12-24 hours) [1] [2]. The high environmental impact due to organic solvent use and medium cost efficiency limit their competitiveness compared to modern approaches. However, the good scalability and established infrastructure continue to support their use in certain manufacturing contexts.

Ruthenium-catalyzed synthesis achieved moderate yields (60%) with medium reaction times (4-6 hours) but faces challenges related to high catalyst costs and environmental impact from high-pressure CO2 conditions [1]. The limited scalability and medium product purity (85-92%) restrict its practical applications despite the novel synthetic approach.

Purity

Quantity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

GHS Hazard Statements

H312 (97.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant